3-Acetyl-2-amino-5,6-dimethylbenzonitrile
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Overview
Description
3-Acetyl-2-amino-5,6-dimethylbenzonitrile is an organic compound with the molecular formula C11H12N2O. It is a benzonitrile derivative characterized by the presence of acetyl, amino, and dimethyl groups attached to the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetyl-2-amino-5,6-dimethylbenzonitrile typically involves multi-step organic reactions. One common method includes the nitration of a suitable precursor followed by reduction and acetylation. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical processes with optimized reaction conditions to maximize efficiency and minimize costs. These methods often employ continuous flow reactors and automated systems to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
3-Acetyl-2-amino-5,6-dimethylbenzonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can convert the amino group to a nitro group under specific conditions.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the benzene ring
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or hydrogenation with a palladium catalyst.
Substitution: Friedel-Crafts acylation using acetyl chloride and aluminum chloride as a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce primary amines .
Scientific Research Applications
3-Acetyl-2-amino-5,6-dimethylbenzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-Acetyl-2-amino-5,6-dimethylbenzonitrile involves its interaction with specific molecular targets. The acetyl and amino groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-Acetylbenzonitrile: Similar structure but lacks the amino and dimethyl groups.
2-Amino-5,6-dimethylbenzonitrile: Lacks the acetyl group.
3-Acetyl-4-amino-5,6-dimethylbenzonitrile: Different position of the amino group.
Uniqueness
Its combination of acetyl, amino, and dimethyl groups allows for versatile chemical modifications and interactions .
Properties
CAS No. |
73318-15-7 |
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Molecular Formula |
C11H12N2O |
Molecular Weight |
188.23 g/mol |
IUPAC Name |
3-acetyl-2-amino-5,6-dimethylbenzonitrile |
InChI |
InChI=1S/C11H12N2O/c1-6-4-9(8(3)14)11(13)10(5-12)7(6)2/h4H,13H2,1-3H3 |
InChI Key |
BJWMVLCYTLBODE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1C)C#N)N)C(=O)C |
Origin of Product |
United States |
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